Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Bioisosterism Medicinal Chemistry Structural Biology

Procure tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS 204132-37-6) as the protected β-lactam precursor to the 1-azaspiro[3.3]heptane scaffold, a validated piperidine bioisostere. The Boc group enables controlled deprotection for modular functionalization, while the spiro[3.3]heptane core lowers logD7.4 by up to −1.0 unit vs. morpholine/piperidine. Scalable alane-mediated reduction avoids ring cleavage. Select for CNS drug analog or SAR library synthesis.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 204132-37-6
Cat. No. B2687724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate
CAS204132-37-6
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=O)CC12CCC2
InChIInChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-8(13)7-11(12)5-4-6-11/h4-7H2,1-3H3
InChIKeyCDFOYUMGBSSYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS 204132-37-6): A Protected Spirocyclic β-Lactam Building Block for Medicinal Chemistry and Bioisostere Development


Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS 204132-37-6) is a spirocyclic β-lactam that serves as a protected precursor to the 1-azaspiro[3.3]heptane scaffold, a validated bioisostere of piperidine [1]. This compound features a rigid, three-dimensional spiro[3.3]heptane core bearing a reactive β-lactam (2-oxo) moiety protected by a tert-butoxycarbonyl (Boc) group, enabling controlled deprotection and further functionalization [2]. As an intermediate in modular, scalable synthetic routes, it provides access to substituted 1-azaspiro[3.3]heptanes that are increasingly utilized in drug discovery to modulate lipophilicity, metabolic stability, and receptor selectivity relative to classical piperidine-based scaffolds .

Why tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate Cannot Be Simply Replaced by Unprotected or Alternative Spirocyclic Analogs


The tert-butyl carbamate (Boc) protecting group on the β-lactam nitrogen is essential for controlled synthetic manipulation. Direct substitution with the unprotected 1-azaspiro[3.3]heptan-2-one or with alternative spirocyclic β-lactams lacking the Boc group would lead to premature ring-opening or undesired side reactions during subsequent lithiation/electrophilic trapping steps . Furthermore, the specific spiro[3.3]heptane geometry of this compound confers distinct conformational and physicochemical properties—including altered logD and receptor binding profiles—that cannot be replicated by simple piperidine derivatives or other spirocyclic scaffolds such as 2-azaspiro[3.3]heptanes, which exhibit opposite lipophilicity trends when N-linked [1]. The quantitative evidence below demonstrates that this specific protected β-lactam is a critical intermediate for achieving the desired bioisosteric and synthetic outcomes.

Quantitative Evidence Guide: Key Differentiators of tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate vs. Closest Analogs


Geometric Deviation from Piperidine: Bond Angle and Distance Comparison

The 1-azaspiro[3.3]heptane core, derived from reduction of the target β-lactam, exhibits a significantly altered geometry compared to the piperidine ring it is designed to replace. X-ray crystallographic analysis reveals that the N–C–C–C torsion angle in the spirocyclic scaffold deviates by approximately 30° from the ideal chair conformation of piperidine, while the distance between the nitrogen atom and the para-position carbon is shortened by approximately 0.5 Å [1]. This geometric perturbation alters the spatial presentation of substituents, potentially enhancing selectivity for biological targets that are sensitive to three-dimensional ligand conformation.

Bioisosterism Medicinal Chemistry Structural Biology

Lipophilicity Modulation: logD7.4 Shift Relative to Morpholine/Piperidine

Incorporation of the 1-azaspiro[3.3]heptane scaffold (accessible via reduction of the target β-lactam) into drug-like molecules typically lowers the measured logD7.4 by up to −1.0 relative to the corresponding morpholine, piperidine, or piperazine analogs [1]. This counterintuitive effect—achieved despite the net addition of a carbon atom—is attributed to increased basicity of the spirocyclic amine and provides a strategic advantage in reducing lipophilicity-driven off-target binding and improving metabolic stability. In contrast, N-linked 2-azaspiro[3.3]heptane analogs show an opposite trend, increasing logD7.4 by as much as +0.5 [1].

Physicochemical Properties ADME Drug Design

Functional Bioisosteric Validation: Retention of Anesthetic Activity in Bupivacaine Analog

Direct reduction of the β-lactam moiety in the target compound yields the 1-azaspiro[3.3]heptane core. When this core was incorporated into the local anesthetic bupivacaine in place of the native piperidine ring, the resulting analog retained high anesthetic activity in in vivo mouse models [1]. While quantitative efficacy data (e.g., ED50 or duration of action) were not fully detailed in the abstract, the study explicitly states that the spirocyclic analog exhibited 'high activity' comparable to the parent drug, confirming functional bioisosteric equivalence [1]. This contrasts with many alternative piperidine replacements that result in significant loss of potency.

In Vivo Pharmacology Bioisosterism Anesthetic Drug Discovery

Synthetic Scalability: Multigram Reduction Enabled by Alane

The target tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate serves as the key β-lactam intermediate in a modular, scalable synthesis of substituted 1-azaspiro[3.3]heptanes . Reduction of this β-lactam with alane (AlH3) proceeds smoothly on multigram scale without significant ring cleavage, whereas borane-based reagents and LiAlH4 lead to substantial decomposition . This alane-mediated reduction enables the practical, gram-scale preparation of the bioactive 1-azaspiro[3.3]heptane core, a capability not reliably achieved with alternative reducing agents or with other spirocyclic β-lactam scaffolds that are prone to ring-opening.

Process Chemistry Scale-Up β-Lactam Reduction

Recommended Application Scenarios for tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate Based on Verified Evidence


Piperidine Bioisostere Replacement in CNS and Anesthetic Drug Discovery

Utilize tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate as a protected precursor to generate 1-azaspiro[3.3]heptane-containing analogs of piperidine-based CNS drugs. The resulting scaffold introduces a ~30° torsional deviation and ~0.5 Å N-to-para-carbon distance shortening relative to piperidine [1], enabling exploration of novel three-dimensional binding poses. The validated retention of anesthetic activity in a bupivacaine analog [1] supports its use in programs targeting voltage-gated sodium channels or other piperidine-binding receptors where conformational restriction is desired.

Lipophilicity Reduction in Lead Optimization Programs

Employ this β-lactam building block to install the 1-azaspiro[3.3]heptane core in lead compounds where high lipophilicity (logD) is contributing to off-target toxicity, poor solubility, or rapid metabolic clearance. Matched molecular pair analysis demonstrates that replacing morpholine, piperidine, or piperazine with the 1-azaspiro[3.3]heptane scaffold lowers logD7.4 by up to −1.0 unit [2]. This predictable physicochemical shift can be strategically leveraged to improve developability profiles without adding polar surface area or increasing molecular weight.

Scalable Synthesis of Diversified 1-Azaspiro[3.3]heptane Libraries

Use tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate as the key β-lactam intermediate for the gram-scale, parallel synthesis of substituted 1-azaspiro[3.3]heptanes via lithiation/electrophilic trapping or subsequent alkene functionalization . The alane-mediated reduction step is robust and scalable, avoiding the ring-cleavage issues associated with borane or LiAlH4 . This enables the rapid generation of diverse spirocyclic libraries for fragment-based screening or structure-activity relationship (SAR) studies.

Conformationally Constrained Peptidomimetic and Macrocycle Design

Incorporate the rigid spiro[3.3]heptane framework, accessed from this β-lactam, as a conformationally restricting element in peptidomimetics, macrocycles, or protein-protein interaction inhibitors. The well-defined, non-planar geometry of the 1-azaspiro[3.3]heptane core—characterized by X-ray crystallography [3]—can pre-organize linear or cyclic scaffolds into bioactive conformations, potentially enhancing target affinity and selectivity while reducing entropic penalties upon binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.